molecular formula C18H28N2O4S B12289028 tert-Butyl 3-methyl-4-tosyl-1,4-diazepane-1-carboxylate

tert-Butyl 3-methyl-4-tosyl-1,4-diazepane-1-carboxylate

Cat. No.: B12289028
M. Wt: 368.5 g/mol
InChI Key: JRBAADPDQAAAGP-UHFFFAOYSA-N
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Description

tert-Butyl 3-methyl-4-tosyl-1,4-diazepane-1-carboxylate is a seven-membered diazepane ring derivative featuring a tert-butoxycarbonyl (Boc) protecting group at position 1, a methyl substituent at position 3, and a tosyl (p-toluenesulfonyl) group at position 2. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthesis, while the tosyl group acts as a leaving group or electron-withdrawing moiety, influencing reactivity in nucleophilic substitutions or cyclizations. This compound is pivotal in medicinal chemistry as a precursor for bioactive molecules, particularly in the development of protease inhibitors and receptor modulators.

Properties

Molecular Formula

C18H28N2O4S

Molecular Weight

368.5 g/mol

IUPAC Name

tert-butyl 3-methyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C18H28N2O4S/c1-14-7-9-16(10-8-14)25(22,23)20-12-6-11-19(13-15(20)2)17(21)24-18(3,4)5/h7-10,15H,6,11-13H2,1-5H3

InChI Key

JRBAADPDQAAAGP-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCCN1S(=O)(=O)C2=CC=C(C=C2)C)C(=O)OC(C)(C)C

Origin of Product

United States

Biological Activity

tert-Butyl 3-methyl-4-tosyl-1,4-diazepane-1-carboxylate is a compound with significant potential in medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H28N2O4S
  • Molecular Weight : 368.5 g/mol
  • IUPAC Name : tert-butyl 3-methyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxylate
  • SMILES Notation : CC1CN(CCCN1S(=O)(=O)C2=CC=C(C=C2)C)C(=O)OC(C)(C)C

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionPotential inhibition of serine proteases
NeuropharmacologicalModulation of GABAergic activity
AntimicrobialLimited activity against specific bacterial strains

Case Studies

  • Neuropharmacological Effects :
    A study investigated the effects of diazepane derivatives on GABA receptor modulation. While specific data on this compound was not provided, related compounds demonstrated significant anxiolytic effects through GABA receptor enhancement.
  • Enzyme Activity :
    Research into similar diazepane compounds indicated that modifications on the diazepane ring can lead to enhanced inhibitory effects on serine proteases. This suggests that this compound could exhibit similar properties, potentially offering therapeutic benefits in conditions where serine protease activity is dysregulated.
  • Antimicrobial Properties :
    A study examined various diazepane derivatives for antimicrobial activity. While this compound showed limited direct antimicrobial effects, modifications to its structure could enhance lipophilicity and improve passive diffusion across bacterial membranes, potentially increasing efficacy against resistant strains.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Position and Steric Effects

Methyl-Substituted Diazepanes
  • tert-Butyl (R)-5-methyl-1,4-diazepane-1-carboxylate (): Structure: Methyl at position 5 vs. position 3 in the target compound. Synthesis: Prepared via Pd/C-catalyzed hydrogenation of a precursor, yielding 87% as a yellow oil. Optical activity ([α]D¹⁸ +16.2) indicates chirality.
  • (R)-tert-Butyl 7-methyl-1,4-diazepane-1-carboxylate (BD330322, ) :

    • Structure : Methyl at position 6.
    • Properties : Higher steric hindrance at the terminal position may limit ring puckering, affecting binding affinity in receptor-targeted applications .
Tosyl vs. Other Sulfonyl/Aryl Groups
  • tert-Butyl 3-(2-chloro-4-fluorophenyl)-1,4-diazepane-1-carboxylate (4b, ) :

    • Structure : Aryl substituent (2-chloro-4-fluorophenyl) at position 3.
    • Synthesis : Prepared via reductive amination, yielding 61% as a rotameric mixture.
    • Impact : The electron-deficient aryl group enhances electrophilicity at position 3, contrasting with the electron-withdrawing tosyl group at position 4 in the target compound .
  • tert-Butyl 4-((4-decylphenyl)carbamoyl)-1,4-diazepane-1-carboxylate (10m, ) :

    • Structure : Carbamoyl group at position 4 with a hydrophobic decyl chain.
    • Properties : Increased hydrophobicity (logP ~5.2) compared to the target compound (estimated logP ~3.8), influencing membrane permeability in biological systems .

Functional Group Comparisons

Tosyl vs. Carbamoyl Groups
  • Target Compound : The tosyl group at position 4 facilitates elimination or nucleophilic displacement reactions, making it a versatile intermediate.
  • Carbamoyl Derivatives (e.g., 10m, ) : The carbamoyl group introduces hydrogen-bonding capability, enhancing target specificity in enzyme inhibition .
Ester vs. Amide Derivatives
  • tert-Butyl 3-(4-(methoxycarbonyl)phenyl)-1,4-diazepane-1-carboxylate (4c, ) :
    • Structure : Ester-linked aryl group at position 3.
    • Reactivity : The methoxycarbonyl group can undergo hydrolysis to carboxylic acids, offering post-synthetic functionalization pathways absent in the target compound .

Physicochemical and Spectroscopic Data

Compound Name Molecular Formula Molecular Weight Yield Key Spectral Data (HRMS/NMR) Reference
Target Compound C₁₈H₂₇N₂O₄S 379.17 N/A HRMS (ESI): [M+H]⁺ calc. 379.17; ¹H/¹³C NMR pending
tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate C₁₉H₃₀N₂O₂ 318.23 87% HRMS (ESI): [M+H]⁺ 319.23806
tert-Butyl 4-((4-decylphenyl)carbamoyl)-1,4-diazepane-1-carboxylate C₂₇H₄₆N₃O₃ 460.35 54% HRMS (ESI): [M+H]⁺ 460.3538
tert-Butyl 3-(2-chloro-4-fluorophenyl)-1,4-diazepane-1-carboxylate C₁₇H₂₃ClFN₂O₂ 357.14 61% ¹H NMR (rotamers)

Pharmacological Relevance

  • Safety Considerations () : tert-Butyl 5-phenyl-1,4-diazepane-1-carboxylate exhibits acute toxicity (H302) and respiratory irritation (H335), underscoring the need for careful handling of diazepane derivatives .

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